Cas no 503293-47-8 (5-(2-Chloro-6-fluorophenyl)-2H-tetrazole)
503293-47-8 structure
Product Name:5-(2-Chloro-6-fluorophenyl)-2H-tetrazole
CAS-nummer:503293-47-8
MF:C7H4ClFN4
MW:198.584862709045
CID:68334
PubChem ID:2367317
Update Time:2025-04-18
5-(2-Chloro-6-fluorophenyl)-2H-tetrazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-(2-Chloro-6-fluorophenyl)-2H-tetrazole
- HMS1409C18
- 5-(2-Chloro-6-fluorophenyl)-1H-tetraZole
- A828068
- DTXSID30368286
- MFCD16304624
- 5-(2-CHLORO-6-FLUORO-PHENYL)-2H-TETRAZOLE
- FT-0692609
- AKOS000116492
- 6-Chloro-2-fluorobenzotetrazole
- SCHEMBL13390499
- AKOS008966879
- 503293-47-8
- Z56913124
- Enamine_005342
- SCHEMBL3305051
- AS-85042
- 5-(2-chloro-6-fluorophenyl)-2H-1,2,3,4-tetrazole
- DB-071167
-
- Inchi: 1S/C7H4ClFN4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
- InChI-sleutel: UBJCVTCTBVLUIS-UHFFFAOYSA-N
- LACHT: ClC1C=CC=C(C=1C1N=NNN=1)F
Berekende eigenschappen
- Exacte massa: 198.01100
- Monoisotopische massa: 198.011
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 182
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 54.5Ų
Experimentele eigenschappen
- Dichtheid: 1.54
- Kookpunt: 360.1°C at 760 mmHg
- Vlampunt: 171.6°C
- Brekindex: 1.605
- PSA: 54.46000
- LogboekP: 1.65920
5-(2-Chloro-6-fluorophenyl)-2H-tetrazole Gerelateerde literatuur
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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